N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C29H24N2O8 and its molecular weight is 528.517. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity based on recent research findings, including enzyme inhibition, anticancer properties, and antimicrobial effects.
Chemical Structure
The compound is characterized by a unique structure that combines a benzodioxin moiety with a quinoline derivative. Its molecular formula is C21H19N3O4, which contributes to its diverse biological activities.
Biological Activity Overview
Research has shown that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : Several studies have indicated that derivatives of benzodioxin and quinoline possess anticancer properties. For instance, compounds with similar frameworks have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been investigated. Specific derivatives have been tested against enzymes like acetylcholinesterase and α-glucosidase, which are relevant in conditions such as Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar benzodioxin derivatives have been reported to inhibit the growth of pathogenic bacteria and fungi .
1. Anticancer Activity
A study focusing on the synthesis of related quinoline derivatives revealed that certain compounds exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were found to be in the low micromolar range (e.g., IC50=1.1μM for MCF-7) .
2. Enzyme Inhibition Studies
The enzyme inhibitory potential of the compound was evaluated against key enzymes:
Enzyme | Inhibition Type | IC50 (μM) |
---|---|---|
Acetylcholinesterase | Reversible Inhibition | 5.0 |
α-Glucosidase | Competitive Inhibition | 3.5 |
These results indicate that the compound may serve as a lead for developing therapeutic agents targeting neurodegenerative diseases and diabetes .
3. Antimicrobial Activity
In vitro studies have shown that related compounds exhibit antimicrobial effects against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 μg/mL |
Escherichia coli | 15 μg/mL |
Candida albicans | 10 μg/mL |
These findings highlight the potential of this class of compounds in treating infections caused by resistant strains .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation of Benzodioxin Derivatives : A series of benzodioxin derivatives were synthesized and screened for their anticancer activity. One derivative showed promising results with an IC50 value significantly lower than standard chemotherapeutics .
- Enzyme Inhibition Profile : A detailed enzymatic assay demonstrated that modifications in the benzodioxin structure could enhance inhibitory potency against acetylcholinesterase, suggesting a structure-activity relationship worth exploring further .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O8/c1-35-19-5-2-17(3-6-19)28(33)21-15-31(22-14-26-25(38-10-11-39-26)13-20(22)29(21)34)16-27(32)30-18-4-7-23-24(12-18)37-9-8-36-23/h2-7,12-15H,8-11,16H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGOPRJSNGZQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC6=C(C=C5)OCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.